![molecular formula C19H16N2O4 B2407153 N-(1,3-benzodioxol-5-ylmethyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide CAS No. 852368-91-3](/img/structure/B2407153.png)
N-(1,3-benzodioxol-5-ylmethyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide
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Description
N-(1,3-benzodioxol-5-ylmethyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide, also known as MDMA or ecstasy, is a psychoactive drug that has been widely used recreationally. However, it has also been the subject of scientific research due to its potential therapeutic effects.
Scientific Research Applications
Potential Anticancer Agent
- Matrix Metalloproteinase (MMP) Inhibition : Derivatives of N-(1,3-benzodioxol-5-ylmethyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide have shown potential as anticancer agents. They have demonstrated promising cytotoxic effects on human lung adenocarcinoma and rat glioma cell lines. These compounds effectively inhibit MMP-9, a protease involved in tumor progression, without causing toxicity to non-cancerous cells (Özdemir et al., 2017).
- Human Carbonic Anhydrase Inhibitors : Some benzodioxole-based derivatives have shown significant inhibitory effects on human carbonic anhydrases (hCA-I and hCA-II), suggesting their potential in treating conditions related to these enzymes. Their cytotoxic effects on human lung adenocarcinoma and rat glioma cell lines have also been evaluated (Altıntop et al., 2017).
Cannabinoid Receptor Type 2 Ligands
- Indol-3-yl-oxoacetamides, closely related to N-(1,3-benzodioxol-5-ylmethyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide, have been evaluated as potent and selective ligands for the Cannabinoid Receptor Type 2 (CB2). A fluorinated derivative was identified as a potent and selective CB2 ligand (Moldovan et al., 2017).
Antifungal Agents
- Novel compounds related to N-(1,3-benzodioxol-5-ylmethyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide have been synthesized and evaluated as antifungal agents. Some of these compounds have shown potential in being as effective as standard antifungal drugs (Gaffar et al., 2012).
properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O4/c1-11-17(13-4-2-3-5-14(13)21-11)18(22)19(23)20-9-12-6-7-15-16(8-12)25-10-24-15/h2-8,21H,9-10H2,1H3,(H,20,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROMKWYYCNQZKIA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C(=O)C(=O)NCC3=CC4=C(C=C3)OCO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide |
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